molecular formula C9H16O B2508712 1-Methylcycloheptane-1-carbaldehyde CAS No. 58604-64-1

1-Methylcycloheptane-1-carbaldehyde

Cat. No.: B2508712
CAS No.: 58604-64-1
M. Wt: 140.226
InChI Key: UMSZWTBBBMGEAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylcycloheptane-1-carbaldehyde is an organic compound with the molecular formula C9H16O and a molecular weight of 140.23 g/mol . It is a colorless liquid with a faint odor and is primarily used in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylcycloheptane-1-carbaldehyde can be synthesized through various organic reactions. One common method involves the oxidation of 1-methylcycloheptanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 1-methylcycloheptene followed by oxidation. This method ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Methylcycloheptane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-Methylcycloheptane-1-carbaldehyde is unique due to its seven-membered ring structure, which imparts different chemical properties and reactivity compared to six-membered ring analogs. The presence of the methyl group at the 1-position also influences its reactivity and applications .

Properties

IUPAC Name

1-methylcycloheptane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-9(8-10)6-4-2-3-5-7-9/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSZWTBBBMGEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCCC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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